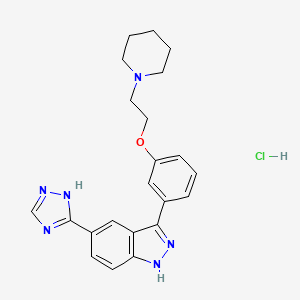
6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a thioxo group, and a nitrile group. These functional groups could potentially give this compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned earlier would significantly influence its structure. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The trifluoromethyl group could potentially participate in various radical reactions .Scientific Research Applications
Synthesis and Structural Determination
The synthesis and crystal structure determination of similar pyridine derivatives have been a focal point of research. For instance, Moustafa and Girgis (2007) synthesized compounds with variations in substituents on the pyridine structure, offering insights into the structural configurations through X-ray data. This research underscores the utility of these compounds in understanding molecular configurations and designing new chemical entities with specific properties (Moustafa & Girgis, 2007).
Corrosion Inhibition
Pyridine derivatives have been extensively studied for their corrosion inhibition properties. For example, Ansari, Quraishi, and Singh (2015) explored the adsorption and corrosion inhibition effects of pyridine derivatives on mild steel in acidic environments. Their work demonstrates the potential of these compounds as corrosion inhibitors, contributing to the development of safer and more efficient industrial processes (Ansari, Quraishi, & Singh, 2015).
Kinase Inhibitory Activity
The modification of pyridine carbonitriles to target kinase activity has been investigated, highlighting the therapeutic potential of these compounds. Boschelli et al. (2005) studied the structure-activity relationships of thieno[3,2-b]pyridine-6-carbonitriles, revealing their inhibitory effects on Src kinase. This research paves the way for the development of novel inhibitors for cancer therapy and other diseases associated with kinase activity (Boschelli et al., 2005).
Quantum Chemical Studies
Research on pyridine derivatives also extends to quantum chemical studies, which examine the electronic structure and properties of these compounds. For instance, the corrosion inhibition mechanism of pyridine derivatives has been elucidated through quantum chemical calculations, providing a deeper understanding of their interactions with metal surfaces and their efficacy as corrosion inhibitors (Sudheer & Quraishi, 2014).
Luminescent Properties
The synthesis and characterization of pyridine derivatives for their luminescent properties have been explored, indicating potential applications in optoelectronic devices and sensors. The study of their nonlinear optical properties provides insights into the design of materials with tailored photophysical characteristics (Khanzadeh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPTASFIVNKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

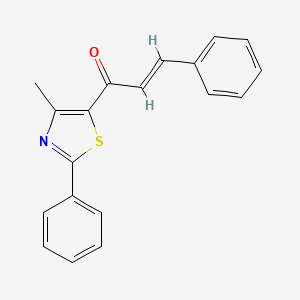
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)
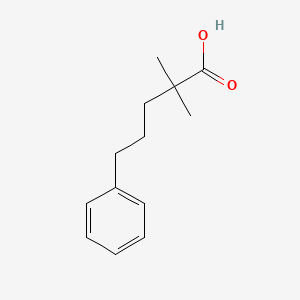
![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)
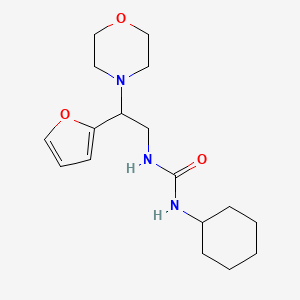
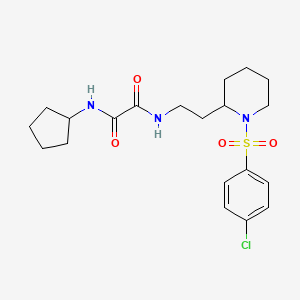

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
